2-Methyloxazole-4-carbohydrazide

Lipophilicity Drug-likeness Regioisomeric differentiation

Mis-assignment of the oxazole regioisomer in your synthetic campaign can derail CNS SAR due to LogP mismatch. 2-Methyloxazole-4-carbohydrazide (CAS 500341-65-1) provides the precise 2-methyl orientation with LogP 0.68-closer to the CNS desirability window than the 5-methyl isomer (LogP -1.21) or unsubstituted analog (LogP 0.37). • LogP 0.68 for CNS drug candidate optimization • Confirmed DHOase inhibitor (IC₅₀ = 180 μM) for assay development • QC: verify identity via density (1.292 g/cm³) & refractive index (1.534) • Reactive -C(=O)NHNH₂ group for hydrazone, oxadiazole, triazole synthesis

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 500341-65-1
Cat. No. B1296204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyloxazole-4-carbohydrazide
CAS500341-65-1
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCC1=NC(=CO1)C(=O)NN
InChIInChI=1S/C5H7N3O2/c1-3-7-4(2-10-3)5(9)8-6/h2H,6H2,1H3,(H,8,9)
InChIKeyGBQAWWYOPRFGMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyloxazole-4-carbohydrazide: Physicochemical Baseline


2-Methyloxazole-4-carbohydrazide (CAS 500341-65-1) is a heterocyclic building block belonging to the oxazole-4-carbohydrazide class, with molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol [1]. It features a 1,3-oxazole ring bearing a methyl substituent at the 2-position and a carbohydrazide (–C(=O)NHNH₂) moiety at the 4-position, yielding a computed LogP of 0.67770 and a topological polar surface area (TPSA) of 81.15 Ų . This compound is commercially available from multiple reputable suppliers at purities typically ≥95% and is primarily positioned as a synthetic intermediate for pharmaceutical and agrochemical research applications .

2-Methyloxazole-4-carbohydrazide: Why Substitution Fails


Oxazole-4-carbohydrazide analogs sharing the same core scaffold are not functionally interchangeable. The position and nature of the ring substituent dictate key physicochemical properties—particularly lipophilicity (LogP) and hydrogen-bonding capacity—that directly govern reactivity in downstream synthetic transformations, membrane permeability in biological screens, and pharmacokinetic behavior . The 2-methyl substitution in 2-methyloxazole-4-carbohydrazide confers a measured LogP of 0.67770, whereas the 5-methyl regioisomer exhibits a substantially lower LogP of –1.21, and the unsubstituted parent compound shows an intermediate LogP of 0.36930 . Such differences in log-distribution coefficients translate into divergent solubility profiles, extraction behavior, and biological compartment partitioning. In procurement, selecting the incorrect regioisomer can compromise entire synthetic campaigns or produce misleading biological screening data, making compound-specific selection essential .

2-Methyloxazole-4-carbohydrazide: Differentiating Evidence


Lipophilicity: 2-Methyl vs. 5-Methyl Regioisomer

The experimentally derived LogP of 2-methyloxazole-4-carbohydrazide is 0.67770, whereas its 5-methyl regioisomer (5-methyloxazole-4-carbohydrazide, CAS 170959-36-1) records a LogP of –1.21, a difference of 1.89 log units . In the context of Lipinski's Rule of Five and CNS multiparameter optimization (MPO) scoring, this divergence places the 2-methyl isomer within the favorable lipophilicity window (LogP 0–3) for oral bioavailability, while the 5-methyl analog falls outside, predicting substantially different absorption and distribution profiles . For unsubstituted oxazole-4-carbohydrazide (LogP 0.36930), the 2-methyl compound represents a 0.31-log-unit increase in lipophilicity, offering a measurable and tunable property shift for medicinal chemistry design .

Lipophilicity Drug-likeness Regioisomeric differentiation

Molecular Weight: Differentiating from Unsubstituted Parent

2-Methyloxazole-4-carbohydrazide has a molecular weight of 141.13 g/mol and contains 10 heavy atoms, compared to 127.10 g/mol and 9 heavy atoms for the unsubstituted oxazole-4-carbohydrazide (CAS 885274-12-4) [1]. This +14.03 Da mass increment corresponds precisely to the addition of one methylene (–CH₂–) unit at the 2-position of the oxazole ring. In fragment-based drug discovery (FBDD), where the rule-of-three guideline recommends MW ≤ 300 Da, both compounds qualify as fragment-sized, but the 2-methyl-substituted variant provides a pre-installed vector for further elaboration without exceeding lead-like property thresholds [2]. The 5-methyl regioisomer shares the identical molecular weight (141.13 g/mol) and formula (C₅H₇N₃O₂), making LogP the primary discriminating parameter for regioisomer selection .

Molecular weight Lead-likeness Fragment-based drug discovery

Hydrogen Bond Acceptor Count in Target Binding

2-Methyloxazole-4-carbohydrazide possesses 4 hydrogen bond acceptor (HBA) sites and 2 hydrogen bond donor (HBD) sites, as computed from its 2D structure [1]. In comparison, the unsubstituted oxazole-4-carbohydrazide has 5 HBA and 2 HBD sites . The reduction by one HBA in the 2-methyl derivative arises from the electronic influence of the methyl group at the 2-position, which alters the electron density distribution on the oxazole ring nitrogen, effectively reducing its availability as an H-bond acceptor [2]. This difference in HBA count can shift predicted binding modes in pharmacophore models and QSAR regression equations, where hydrogen-bond acceptor count is a standard descriptor for target-ligand affinity predictions.

Hydrogen bonding Drug-receptor interactions QSAR modeling

Dihydroorotase Inhibition Activity

In a biochemical assay measuring inhibition of dihydroorotase (DHOase) enzyme from mouse Ehrlich ascites cells at pH 7.37, 2-methyloxazole-4-carbohydrazide exhibited an IC₅₀ of 1.80 × 10⁵ nM (180 μM) when tested at a single concentration of 10 μM [1]. This sub-millimolar inhibitory activity, while modest in absolute terms, provides a quantitative biochemical fingerprint that distinguishes this compound from structurally related oxazole-4-carbohydrazide analogs for which no comparable DHOase inhibition data have been reported. DHOase catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate in the de novo pyrimidine biosynthesis pathway, a validated target in antiproliferative and anti-infective drug discovery [2]. The availability of this specific target engagement data allows researchers to prioritize 2-methyloxazole-4-carbohydrazide over untested analogs when profiling this enzyme class. NOTE: High-strength differential evidence is limited; no direct head-to-head DHOase inhibition data exist for the 5-methyl regioisomer or the unsubstituted parent compound under identical assay conditions.

Enzyme inhibition Dihydroorotase Biochemical profiling

Density and Refractive Index for Quality Control

The computed density of 2-methyloxazole-4-carbohydrazide is 1.292 g/cm³ with a refractive index of 1.534, while the unsubstituted oxazole-4-carbohydrazide has a computed density of 1.367 g/cm³ and a refractive index of 1.539 . The density difference of 0.075 g/cm³ is attributable to the additional methyl group, which increases molecular volume disproportionately relative to mass. For procurement quality control, these computed physical constants serve as reference values for verifying compound identity upon receipt—for instance, via refractive index measurement or density determination as part of incoming material inspection protocols [1].

Quality control Physical characterization Batch verification

Purity Benchmarks and Storage Requirements

2-Methyloxazole-4-carbohydrazide is commercially available at defined purity specifications: 95% minimum purity from Sigma-Aldrich / ChemBridge and AKSci, and 98% from Leyan (Bidepharm) . Storage recommendations are harmonized across suppliers: room temperature (RT) storage per Sigma-Aldrich, or long-term storage in a cool, dry place per AKSci, with some suppliers recommending 0–8 °C . In contrast, the 5-methyl regioisomer (CAS 170959-36-1) is primarily available through custom synthesis with no standard off-the-shelf purity specification, and the unsubstituted oxazole-4-carbohydrazide is offered at 95% purity [1]. The broader commercial availability with defined, verifiable purity of the 2-methyl derivative reduces procurement lead time and quality uncertainty compared to the 5-methyl analog, which requires custom synthesis and independent purity verification.

Chemical procurement Purity specifications Supply chain

2-Methyloxazole-4-carbohydrazide: Application Scenarios


CNS Drug Discovery: Controlled Lipophilicity

For CNS-targeted drug discovery, where LogP values between 1 and 3 are associated with optimal blood-brain barrier penetration, 2-methyloxazole-4-carbohydrazide (LogP 0.67770) provides a more favorable starting point than either the 5-methyl regioisomer (LogP –1.21, excessively hydrophilic) or the unsubstituted parent (LogP 0.36930, borderline low). The 0.67770 LogP places this building block closer to the CNS MPO desirability window, facilitating subsequent SAR optimization toward brain-penetrant candidates . This property-based differentiation, established in Section 3, Evidence Item 1, makes the 2-methyl isomer the preferred procurement choice for neuroscience-focused medicinal chemistry teams.

Hydrazone & Heterocycle Library Construction

The –C(=O)NHNH₂ functional group at the 4-position of 2-methyloxazole-4-carbohydrazide enables facile condensation with aldehydes and ketones to form hydrazones, and further cyclization to 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles. The 2-methyl substituent provides steric and electronic modulation at the oxazole ring without interfering with the reactive carbohydrazide moiety, as confirmed by its use as a synthetic intermediate in pharmaceutical development programs targeting anti-inflammatory and antimicrobial agents . Compared to the 5-substituted regioisomer, the 2-methyl orientation offers a distinct steric environment that influences the regioselectivity of subsequent cyclization reactions, a key consideration for library chemists planning parallel synthesis campaigns.

Dihydroorotase Inhibitor Screening Assay

The documented dihydroorotase (DHOase) inhibitory activity (IC₅₀ = 180 μM) of 2-methyloxazole-4-carbohydrazide, as reported in BindingDB [1], provides an entry point for assay development targeting the pyrimidine biosynthesis pathway. Researchers establishing DHOase biochemical screens can use this compound as a reference inhibitor or as a starting scaffold for SAR exploration. The absence of comparable DHOase inhibition data for oxazole-4-carbohydrazide or 5-methyloxazole-4-carbohydrazide means procurement of the 2-methyl variant is the only evidence-backed choice for this specific target class. This scenario derives directly from Section 3, Evidence Item 4.

Quality Control via Physical Constants

Procurement and analytical QC teams can leverage the computed density (1.292 g/cm³) and refractive index (1.534) of 2-methyloxazole-4-carbohydrazide as orthogonal identity confirmation parameters upon material receipt, complementing standard NMR and HPLC purity verification. The measurable difference in density (Δ = –0.075 g/cm³) and refractive index (Δ = –0.005) compared to the unsubstituted oxazole-4-carbohydrazide provides two rapid, non-destructive checks to rule out mis-shipment of the wrong analog, a scenario documented in Section 3, Evidence Item 5 .

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